molecular formula C10H15NO4S2 B12354762 2,3-dimethyl-2H-1,3-benzothiazole;methyl hydrogen sulfate

2,3-dimethyl-2H-1,3-benzothiazole;methyl hydrogen sulfate

Cat. No.: B12354762
M. Wt: 277.4 g/mol
InChI Key: VNDLIVRKQVEZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2H-1,3-benzothiazole;methyl hydrogen sulfate is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-2H-1,3-benzothiazole can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another method includes the cyclization of thioamides with carbon dioxide as a raw material .

Industrial Production Methods

In industrial settings, the synthesis of benzothiazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) as a catalyst under solvent-free conditions has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2H-1,3-benzothiazole undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2,3-Dimethyl-2H-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-2H-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-2H-1,3-benzothiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H15NO4S2

Molecular Weight

277.4 g/mol

IUPAC Name

2,3-dimethyl-2H-1,3-benzothiazole;methyl hydrogen sulfate

InChI

InChI=1S/C9H11NS.CH4O4S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-5-6(2,3)4/h3-7H,1-2H3;1H3,(H,2,3,4)

InChI Key

VNDLIVRKQVEZOW-UHFFFAOYSA-N

Canonical SMILES

CC1N(C2=CC=CC=C2S1)C.COS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.